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Compound of Interest

Compound Name: 2-Hydrazinyl-adenosine

Cat. No.: B12393694 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of 2-substituted

adenosine derivatives, a class of compounds with significant potential as selective agonists for

adenosine receptors, particularly the A2A subtype. Due to a lack of publicly available in vivo

pharmacokinetic data for 2-Hydrazinyl-adenosine derivatives, this guide utilizes data from

closely related and well-characterized 2-substituted adenosine analogs: Regadenoson and 2-

Chloroadenosine. These compounds serve as valuable benchmarks for understanding the

absorption, distribution, metabolism, and excretion (ADME) properties that are critical for the

development of novel therapeutics in this class.

Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for Regadenoson in

humans and 2-Chloroadenosine in rats. This data highlights key differences in their disposition

within a biological system.
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Parameter Regadenoson (Human) 2-Chloroadenosine (Rat)

Half-life (t1/2)
~2 hours (terminal elimination)

[1][2]

Not explicitly stated, but effects

are transient

Maximum Concentration

(Cmax)

Achieved within 1-4 minutes

post-injection[2]
Not explicitly stated

Time to Maximum

Concentration (Tmax)
1-4 minutes[2] Not explicitly stated

Clearance (CL) 37.8 L/h[1][2] Not explicitly stated, but rapid

Volume of Distribution (Vd)
11.5 L (central compartment),

78.7 L (steady state)[1][2]
Not explicitly stated

Bioavailability (F%) Administered intravenously
Not applicable (administered

intravenously)

Primary Route of Elimination
Renal excretion (~58% as

unchanged drug)[1]
Not explicitly stated

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic

studies. Below are generalized protocols for the key experiments cited in the characterization

of these adenosine derivatives.

In Vivo Pharmacokinetic Study in Humans
(Regadenoson)
A study to determine the pharmacokinetic profile of Regadenoson in healthy male volunteers

was conducted as a randomized, double-blind, crossover, placebo-controlled trial.[1]

Subject Population: Healthy male volunteers (n=36), aged 18-50 years.[1]

Dosing: Single intravenous bolus doses of Regadenoson ranging from 0.1 to 30.0 µg/kg

were administered.[1]
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Sample Collection: Up to 20 plasma samples were collected within 24 hours after dosing.

Urine was collected for 24 hours post-dose.[1]

Bioanalysis: Plasma and urine concentrations of Regadenoson were determined using a

validated HPLC/MS/MS method.[3]

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using a non-linear

mixed-effect modeling approach (NONMEM) to determine pharmacokinetic parameters such

as half-life, clearance, and volume of distribution. A three-compartment model best described

the data.[1][2]

In Vivo Pharmacodynamic and Clearance Study in Rats
(2-Chloroadenosine)
An integrated pharmacokinetic-pharmacodynamic study was performed in conscious

normotensive rats to quantify the cardiovascular effects of 2-Chloroadenosine.

Animal Model: Normotensive conscious rats.

Dosing: An intravenous infusion of 1.4 mg/kg of 2-Chloroadenosine was administered.

Sample Collection: Serial arterial blood samples were collected to measure drug

concentrations.

Pharmacodynamic Measurements: Heart rate and mean arterial blood pressure were

continuously recorded.

Data Analysis: Concentration-effect relationships were described using a sigmoidal Emax

model to determine the in vivo potency (EC50).

Signaling Pathway and Experimental Workflow
The primary mechanism of action for these 2-substituted adenosine derivatives is the activation

of adenosine receptors, which are G protein-coupled receptors (GPCRs). The A2A receptor, a

key target, is coupled to a Gs protein, leading to the activation of adenylyl cyclase and a

subsequent increase in intracellular cyclic AMP (cAMP).
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Caption: A2A Receptor Signaling Pathway.

The following diagram illustrates a typical workflow for evaluating the pharmacokinetic

properties of a novel adenosine derivative.
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Caption: Experimental Workflow for Pharmacokinetic Profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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